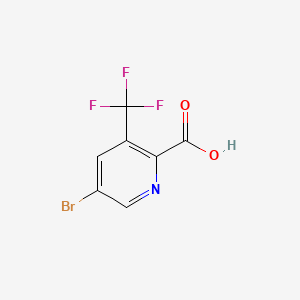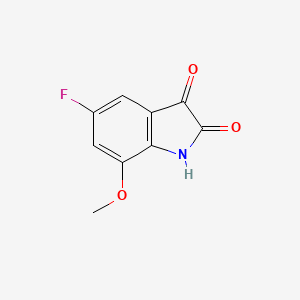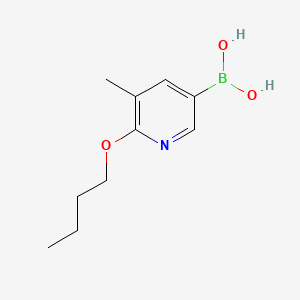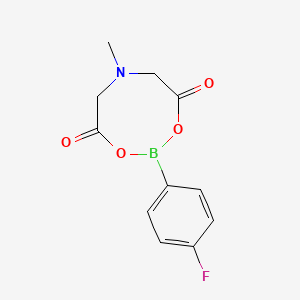
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of N,N’-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is C9H24N4 . It has a molecular weight of 200.39 . The structure consists of a 13-membered straight chain alkane with aza-groups at the 1-, 5-, 9- and 13-positions .Physical And Chemical Properties Analysis
N,N’-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE has a boiling point of 98-103 °C1 mm Hg (lit.), a density of 0.92 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.491 (lit.) . It is a clear slightly yellow liquid . It is sensitive to air .Scientific Research Applications
Synthesis and Characterization
N,N'-bis(3-aminopropyl-d6)-1,3-propanediamine has been utilized in the synthesis and characterization of various compounds, demonstrating its role in producing complex molecules. For example, Hunter and Vaughan (2006) explored its use in creating a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes through a reaction with isatoic anhydride, highlighting its utility in synthesizing benzotriazinyl derivatives with potential applications in materials science and pharmaceuticals Hunter & Vaughan, 2006.
Radioprotective Activity
The compound's derivatives have been evaluated for their potential radioprotective activities. Oiry et al. (1995) synthesized and assessed N-(2-acetylthioethyl)-1,3-propanediamine and its bis derivative as potential radioprotectors, although they found these compounds lacked significant activity. This research contributes to the understanding of chemical structures required for radioprotective efficacy Oiry et al., 1995.
Thermal Studies and Complex Formation
Research by Mondal et al. (1996) on the thermal properties of complexes formed with N-(2-aminoethyl)-1,3-propanediamine and its analogs, including N,N'-bis(3-aminopropyl-d6)-1,3-propanediamine, provides insights into the stability and phase transitions of these compounds, which is crucial for applications in materials science Mondal et al., 1996.
Intercalation Compounds and Structural Studies
The intercalation of N,N'-bis(3-aminopropyl-d6)-1,3-propanediamine in α-zirconium phosphate was studied by Kaneno et al. (1999), revealing significant conformational changes of the compound in different interlayer spacings. This research is significant for the development of hybrid materials with tailored properties Kaneno et al., 1999.
Corrosion Inhibition
Investigations into the application of N,N'-bis(3-aminopropyl-d6)-1,3-propanediamine derivatives as corrosion inhibitors for metals in acidic environments have shown promising results. The study by Mohsenifar et al. (2016) on N,N′-Bis(phloroacetophenone)-1,2 propanediamine demonstrates the compound's effectiveness in inhibiting steel corrosion, offering potential applications in industrial corrosion protection Mohsenifar et al., 2016.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "1,3-dibromopropane", "3-aminopropyl-D6-amine", "sodium cyanoborohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 1,3-bis(3-aminopropyl-D6)propane", "a. Dissolve 1,3-dibromopropane in ethanol and add 3-aminopropyl-D6-amine.", "b. Heat the mixture at reflux for 24 hours.", "c. Cool the mixture and filter the precipitate.", "d. Wash the precipitate with ethanol and dry under vacuum.", "Step 2: Reduction of 1,3-bis(3-aminopropyl-D6)propane", "a. Dissolve 1,3-bis(3-aminopropyl-D6)propane in ethanol.", "b. Add sodium cyanoborohydride and stir for 24 hours.", "c. Quench the reaction with hydrochloric acid.", "d. Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 3: Quaternization of 1,3-bis(3-aminopropyl-D6)propane", "a. Dissolve 1,3-bis(3-aminopropyl-D6)propane in ethanol.", "b. Add hydrochloric acid and stir for 24 hours.", "c. Neutralize the reaction with sodium hydroxide.", "d. Extract the product with ethyl acetate and dry over sodium sulfate.", "Step 4: Synthesis of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE", "a. Dissolve the quaternized 1,3-bis(3-aminopropyl-D6)propane in water.", "b. Add sodium hydroxide and stir for 24 hours.", "c. Extract the product with ethyl acetate and dry over sodium sulfate.", "d. Purify the product by column chromatography." ] } | |
CAS RN |
1219804-74-6 |
Molecular Formula |
C9H24N4 |
Molecular Weight |
200.392 |
IUPAC Name |
N/'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
InChI Key |
ZAXCZCOUDLENMH-JIVOINLISA-N |
SMILES |
C(CN)CNCCCNCCCN |
synonyms |
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)



![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)


![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)
![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

